Product packaging for 1-(Naphthalen-2-yl)cyclobutan-1-ol(Cat. No.:CAS No. 57350-96-6)

1-(Naphthalen-2-yl)cyclobutan-1-ol

Cat. No.: B8774039
CAS No.: 57350-96-6
M. Wt: 198.26 g/mol
InChI Key: ZZEYIYCJBIWZOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-(Naphthalen-2-yl)cyclobutan-1-ol (CAS 57350-96-6) is an organic compound with the molecular formula C14H14O and a molecular weight of 198.26 g/mol . It is supplied with a minimum purity of 95% and requires storage at 4-8°C to maintain stability . This compound features a naphthalene moiety, a privileged scaffold in medicinal chemistry that is found in numerous marketed drugs and bioactive molecules . The naphthalene ring system is known for its application in developing compounds with a range of biological activities, including antimicrobial, anticancer, and antiviral properties . Specifically, the cyclobutanol group in this molecule makes it a valuable synthetic intermediate. Cyclobutanols are increasingly sought-after as precursors for the synthesis of functionalized cyclobutane derivatives, which are important conformational restraints in drug discovery . The strained, four-membered cyclobutane ring acts as a versatile building block that can be further functionalized, for example, via transition-metal catalyzed aminocarbonylation, to access more complex structures such as cyclobutanecarboxamides . Researchers can leverage this compound as a key starting material in methodologies that aim to incorporate rigid, three-dimensional cyclobutane cores into target molecules, a strategy aligned with the "escape from flatland" concept in modern drug design . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle it with care, noting its associated hazard warnings .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H14O B8774039 1-(Naphthalen-2-yl)cyclobutan-1-ol CAS No. 57350-96-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

57350-96-6

Molecular Formula

C14H14O

Molecular Weight

198.26 g/mol

IUPAC Name

1-naphthalen-2-ylcyclobutan-1-ol

InChI

InChI=1S/C14H14O/c15-14(8-3-9-14)13-7-6-11-4-1-2-5-12(11)10-13/h1-2,4-7,10,15H,3,8-9H2

InChI Key

ZZEYIYCJBIWZOH-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C2=CC3=CC=CC=C3C=C2)O

Origin of Product

United States

Conclusion

1-(Naphthalen-2-yl)cyclobutan-1-ol represents a convergence of two important chemical motifs: the synthetically versatile cyclobutanol (B46151) ring and the functionally significant naphthalene (B1677914) scaffold. While the broader families of cyclobutanes and naphthalenes are subjects of intensive research, this specific compound remains largely unexplored in the public domain. Its commercial availability suggests it is accessible, presenting an opportunity for future investigation into its unique chemical reactivity, physical properties, and potential applications in various scientific fields.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides a detailed map of the molecular skeleton.

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and chemical environment of protons in a molecule. For 1-(Naphthalen-2-yl)cyclobutan-1-ol, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons of the naphthalene (B1677914) ring, the methylene (B1212753) protons of the cyclobutane (B1203170) ring, and the hydroxyl proton.

The seven protons on the naphthalene ring will appear in the aromatic region, typically between δ 7.0 and 8.0 ppm. Their specific chemical shifts and coupling patterns are influenced by their position on the ring system. Protons on the same ring will exhibit spin-spin coupling, leading to characteristic splitting patterns (e.g., doublets, triplets, multiplets) that can be used to assign each proton to its specific location.

The protons of the cyclobutane ring are expected to show complex multiplets in the aliphatic region of the spectrum. The non-planar, puckered nature of the cyclobutane ring often leads to non-equivalent methylene protons, which can further complicate the splitting patterns. The hydroxyl proton typically appears as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

Proton Type Predicted Chemical Shift (ppm) Multiplicity
Naphthalene H7.0 - 8.0m
Cyclobutane CH₂1.5 - 2.5m
Hydroxyl OHVariablebr s

Predicted ¹H NMR data for this compound. s = singlet, br s = broad singlet, m = multiplet.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum.

The ten carbon atoms of the naphthalene ring will produce signals in the aromatic region (δ 120-150 ppm). The chemical shifts of the quaternary carbons (those not bonded to a hydrogen) will differ from those of the carbons bearing a proton. The carbon atom attached to the cyclobutanol (B46151) group (C2 of the naphthalene ring) will be deshielded compared to the other naphthalene carbons.

The quaternary carbon of the cyclobutanol ring bearing the hydroxyl group is expected to have a chemical shift in the range of δ 70-85 ppm. The methylene carbons of the cyclobutane ring will appear further upfield, typically in the range of δ 10-40 ppm. The specific chemical shifts are influenced by ring strain and substitution. nist.gov

Carbon Type Predicted Chemical Shift (ppm)
Naphthalene C (Ar-C)120 - 150
Cyclobutanol C-OH70 - 85
Cyclobutane CH₂10 - 40

Predicted ¹³C NMR data for this compound.

For instance, at low temperatures, the interconversion between different puckered conformations of the cyclobutane ring might slow down sufficiently on the NMR timescale to allow for the observation of distinct signals for axial and equatorial protons. Furthermore, in systems where this molecule acts as a guest in a supramolecular host, temperature-dependent NMR can be used to study the thermodynamics and kinetics of the host-guest binding. Changes in the chemical shifts of the naphthalene or cyclobutanol protons upon complexation, and their variation with temperature, can be used to determine association constants and thermodynamic parameters such as enthalpy and entropy of binding.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl group, the aromatic C-H and C=C bonds of the naphthalene ring, and the aliphatic C-H bonds of the cyclobutane ring.

A broad absorption band in the region of 3600-3200 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol functional group. The sharpness and exact position of this band can be indicative of the extent of hydrogen bonding. The aromatic C-H stretching vibrations of the naphthalene ring are expected to appear just above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic ring will give rise to several sharp bands in the 1600-1450 cm⁻¹ region. The aliphatic C-H stretching vibrations of the cyclobutane ring will be observed just below 3000 cm⁻¹.

Functional Group Vibrational Mode Characteristic Absorption (cm⁻¹)
AlcoholO-H stretch3600 - 3200 (broad)
AromaticC-H stretch~3100 - 3000
AromaticC=C stretch~1600 - 1450
AliphaticC-H stretch~2950 - 2850

Predicted IR absorption bands for this compound.

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.

Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS) is a soft ionization technique that allows for the precise determination of the molecular mass of a compound, often with an accuracy of a few parts per million. This high accuracy enables the unambiguous determination of the molecular formula. For this compound (C₁₄H₁₄O), the expected exact mass of the protonated molecule [M+H]⁺ can be calculated.

The fragmentation pattern observed in the mass spectrum can provide further structural confirmation. Common fragmentation pathways for this molecule might include the loss of a water molecule from the alcohol, cleavage of the cyclobutane ring, or fragmentation of the naphthalene moiety.

Ion Calculated Exact Mass
[C₁₄H₁₄O + H]⁺199.1117

Calculated exact mass for the protonated molecular ion of this compound.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry is a powerful technique for determining the molecular weight and elucidating the structure of organic compounds. In EI-MS, a molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M+) and various fragment ions. The fragmentation pattern is characteristic of the compound's structure.

For this compound (molar mass: 198.27 g/mol ), the molecular ion peak [M]+• would be expected at an m/z (mass-to-charge ratio) of 198. The fragmentation would likely proceed through several pathways, including:

Alpha-cleavage: Fission of the bond between the cyclobutyl ring and the naphthalene moiety.

Dehydration: Loss of a water molecule (H₂O, 18 amu) from the tertiary alcohol, leading to a fragment at m/z 180.

Ring-opening: Fragmentation of the cyclobutane ring.

A hypothetical fragmentation pattern is presented in the table below. However, without experimental data, these remain theoretical predictions.

Table 1: Hypothetical EI-MS Fragmentation Data for this compound

m/zProposed Fragment Ion
198[C₁₄H₁₄O]+• (Molecular Ion)
180[C₁₄H₁₂]+• (Loss of H₂O)
155[C₁₁H₇O]+ (Cleavage of cyclobutyl ring)
127[C₁₀H₇]+ (Naphthyl cation)

No specific experimental EI-MS data for this compound has been found in the reviewed literature.

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction is an essential technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Single Crystal X-ray Diffraction (SCXRD) for Absolute and Relative Stereochemistry

Single Crystal X-ray Diffraction (SCXRD) provides the most definitive structural information for a crystalline compound, including bond lengths, bond angles, and the absolute and relative stereochemistry of chiral centers. To perform SCXRD, a suitable single crystal of the compound must be grown.

For this compound, which is a chiral molecule, SCXRD could be used to:

Determine the precise conformation of the cyclobutane ring.

Establish the relative orientation of the naphthalene and hydroxyl groups.

If a chiral resolving agent is used or if the compound crystallizes in a chiral space group, the absolute stereochemistry of the carbinol center could be determined.

No published single crystal X-ray diffraction data for this compound could be located.

Powder X-ray Diffraction (PXRD) for Crystalline Phase Analysis

Powder X-ray Diffraction (PXRD) is used to analyze the crystalline phases of a bulk sample. It provides a characteristic diffraction pattern, or "fingerprint," for a specific crystalline solid. This technique is valuable for:

Identifying the crystalline form of a compound.

Assessing the purity of a crystalline sample.

Studying polymorphism, where a compound can exist in multiple crystalline forms.

No experimental powder X-ray diffraction patterns for this compound are available in the public domain.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. The naphthalene moiety in this compound is the primary chromophore.

The UV-Vis spectrum of this compound in a suitable solvent (e.g., ethanol (B145695) or cyclohexane) would be expected to show characteristic absorption bands arising from π → π* transitions within the naphthalene ring system. Based on data for similar naphthalene derivatives, absorption maxima would be anticipated in the range of 220-340 nm. researchgate.netnist.gov

Table 2: Predicted UV-Vis Absorption Maxima for this compound

Wavelength (λmax, nm)Electronic Transition
~220-230π → π
~270-290π → π
~310-330π → π*

Specific experimental UV-Vis spectroscopic data for this compound has not been found in the searched scientific literature.

Theoretical and Computational Investigations of Naphthalene Cyclobutanol Systems

Density Functional Theory (DFT) Calculations for Mechanistic Studies

Density Functional Theory (DFT) has become a primary method for studying the electronic structure and reactivity of organic molecules. It offers a balance between computational cost and accuracy, making it suitable for complex systems. For a molecule such as 1-(Naphthalen-2-yl)cyclobutan-1-ol, DFT can provide critical insights into its behavior in chemical reactions.

DFT calculations are instrumental in mapping out potential energy surfaces for chemical reactions. This allows for the identification of reaction intermediates and, crucially, the transition state (TS) structures that connect them. For instance, in reactions involving the formation or cleavage of the cyclobutane (B1203170) ring, DFT can model the energetic barriers. acs.org The mechanism of cycloaddition reactions, which can be relevant to the synthesis of related structures, is often studied using these methods to understand the stepwise or concerted nature of the process. researchgate.net A computational study of a reaction mechanism would involve locating the optimized geometries of reactants, products, and transition states, and calculating their corresponding energies to determine the activation energy of the reaction.

Table 1: Illustrative DFT-Calculated Energy Profile for a Hypothetical Reaction Involving this compound. (Note: The following data is illustrative to demonstrate the output of a typical DFT analysis, as specific experimental or computational studies for this exact reaction were not found in the searched literature.)

SpeciesRelative Energy (kcal/mol)Description
Reactants0.0Starting materials at reference energy
Transition State 1+25.4Energy barrier for the first step
Intermediate+5.2A meta-stable species formed during the reaction
Transition State 2+18.9Energy barrier for the second step
Products-15.7Final products of the reaction

Prediction of Regioselectivity and Stereoselectivity

In many organic reactions, the formation of one constitutional isomer (regioselectivity) or stereoisomer (stereoselectivity) over another is common. DFT calculations can predict these outcomes by comparing the activation energies of the different transition states leading to the various possible products. The pathway with the lowest energy barrier is typically the one that is favored kinetically. rsc.orgscispace.com For cycloaddition reactions, theoretical models are essential for explaining observed regio- and stereochemical behaviors. researchgate.netrsc.org By analyzing the transition state energies for different modes of addition to the naphthalene (B1677914) or cyclobutane moieties, a predictive model for the selectivity of reactions involving this compound could be established.

Molecules can exist in various spatial arrangements known as conformations. The stability of these conformers can be evaluated using DFT by calculating their relative energies. For this compound, the orientation of the bulky naphthalene group relative to the cyclobutane ring is a key determinant of its conformational landscape. A molecule with a large energy gap between its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) is considered "hard," while a "soft" molecule has a smaller gap and is generally more reactive. mdpi.com Computational analysis can identify the most stable (lowest energy) conformer, which is presumed to be the most populated state.

ConformerDihedral Angle (C-C-C-O)Relative Energy (kcal/mol)Population (%) at 298 K
A (Staggered)180°0.0075.3
B (Gauche)60°1.5024.5
C (Eclipsed)5.000.2

Quantum Chemical Approaches

Beyond DFT, other quantum chemical methods provide deep insights into the electronic nature of molecules.

Ab initio (from first principles) methods, such as Hartree-Fock (HF), are based on the fundamental laws of quantum mechanics without relying on experimental data for parameterization. These calculations are used to determine the electronic structure of a molecule, providing information on electron distribution and molecular orbitals. worldwidejournals.com In a study on a related naphthalenyl compound, both DFT and HF methods were used to calculate structural properties, which were then compared with experimental data. jcsp.org.pk Such an approach for this compound would yield a precise picture of its ground-state electronic configuration.

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which extend over the entire molecule. The most important of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's chemical reactivity and stability. mdpi.comworldwidejournals.com A small HOMO-LUMO gap suggests that a molecule can be easily excited and is more reactive. worldwidejournals.com For aromatic systems like naphthalene, the HOMO-LUMO gap is a key indicator of its electronic properties and can be calculated using various computational methods. researchgate.netsamipubco.com An analysis of this compound would involve mapping the distribution of the HOMO and LUMO across the naphthalene and cyclobutanol (B46151) parts of the molecule to predict sites of electrophilic and nucleophilic attack.

Table 3: Representative Frontier Molecular Orbital Energies. (Note: The values are hypothetical examples for this compound, as specific calculations were not found in the literature search.)

Computational MethodEHOMO (eV)ELUMO (eV)Energy Gap (eV)
HF/6-31G*-8.541.219.75
B3LYP/6-311+G(d,p)-6.25-1.454.80

Molecular Dynamics Simulations for Reactive Intermediates

Theoretical and computational chemistry provides powerful tools to investigate the transient species that govern chemical reactions. In the context of naphthalene-cyclobutanol systems, molecular dynamics (MD) simulations, particularly reactive MD, are instrumental in mapping the complex potential energy surfaces and understanding the reaction pathways at an atomic level. While direct MD simulation studies on this compound are not extensively documented in publicly available literature, insights can be drawn from studies on related systems, such as the reactive dynamics of naphthalene itself.

Reactive force fields, like ReaxFF, have been employed to simulate the early stages of naphthalene carbonization. acs.org These simulations reveal a cascade of chemical events including condensation, pyrolysis, rearrangement, and hydrogen transfer reactions. acs.org A key finding from such studies is the identification of the most reactive sites on the naphthalene moiety. Quantum chemistry calculations have shown that the α-position carbon atom of naphthalene has a slightly higher net charge than the β-position, indicating a greater reactivity at the α-position. acs.org This is crucial for understanding how the cyclobutane ring might be formed at the 2-position of the naphthalene core.

Furthermore, these simulations can elucidate the mechanisms of radical formation. For instance, in the context of naphthalene coking, intermolecular hydrogen transfer has been identified as the primary route to radical generation, rather than the homolytic cleavage of C-H bonds. acs.org This type of detailed mechanistic insight is invaluable for predicting and controlling the synthesis of complex molecules like this compound, especially in photochemical reactions where radical intermediates are common. The principles of such simulations could be extended to model the photoexcitation of a naphthalene derivative and its subsequent reaction with a suitable alkene to form the cyclobutanol ring, tracking the formation and evolution of biradical intermediates in real-time.

Computational Support for Asymmetric Induction and Chirality

The synthesis of chiral molecules with high enantioselectivity is a cornerstone of modern organic chemistry. For a molecule like this compound, which contains a stereocenter at the C1 position of the cyclobutane ring, computational methods are essential for understanding and predicting the origins of asymmetric induction. While specific computational studies on the asymmetric synthesis of this compound are not readily found, the literature on related systems provides a strong basis for how such investigations would be approached.

Density Functional Theory (DFT) has emerged as a powerful tool for studying the mechanisms and stereoselectivity of asymmetric reactions. For instance, DFT calculations have been successfully used to elucidate the binding mode of substrates to chiral Lewis acid catalysts in the enantioselective photocycloaddition of naphthalene derivatives. researchgate.net These studies can reveal the subtle non-covalent interactions between the substrate, the catalyst, and the incoming reactant that dictate the facial selectivity of the reaction. By modeling the transition states leading to the different stereoisomers, the enantiomeric excess can be predicted with a high degree of accuracy.

In a similar vein, computational studies have been instrumental in understanding the enantioselectivity of Pd(II)-catalyzed C(sp³)-H arylation of cyclobutyl ketones using chiral transient directing groups. nih.gov These calculations can identify the rate-limiting step and the stereochemistry-determining step of the catalytic cycle. For the synthesis of this compound, one could envision a computational study of a chiral catalyst that coordinates to a precursor, such as a 2-naphthyl ketone, and directs the enantioselective addition of a cyclobutyl-forming reagent. DFT calculations could model the diastereomeric transition states, providing a rationale for the observed stereoselectivity and guiding the design of more efficient and selective catalysts.

The table below illustrates the type of data that can be obtained from DFT calculations to rationalize enantioselectivity in a hypothetical chiral Lewis acid-catalyzed formation of a cyclobutanol.

Transition StateRelative Energy (kcal/mol)Key Interatomic Distances (Å)
TS-(R) 0.0Catalyst-Substrate: 2.1, Reagent-Substrate: 2.5
TS-(S) +2.5Catalyst-Substrate: 2.2, Reagent-Substrate: 2.8

This is a hypothetical data table for illustrative purposes.

Vibrational Spectroscopy Calculations and Analysis (e.g., Cyclobutane-d8 and Naphthalene Analogues)

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule's structure and bonding. Computational methods, particularly DFT, are widely used to calculate the vibrational frequencies and intensities of molecules, aiding in the assignment of experimental spectra. For a molecule as complex as this compound, a detailed vibrational analysis would rely on the computational study of its constituent parts and suitable analogues.

The vibrational modes of the cyclobutane ring are of particular interest due to its puckered conformation and the associated large-amplitude, low-frequency motions. High-resolution infrared spectroscopy studies of cyclobutane and its deuterated isotopomer, cyclobutane-d8, have provided a wealth of experimental data that can be compared with theoretical calculations. nih.govchemrevlett.com The use of deuterated species is a common strategy to disentangle complex vibrational spectra, as the heavier deuterium (B1214612) atoms lead to predictable shifts in the vibrational frequencies of the C-D bonds compared to C-H bonds.

Theoretical models, such as the one-dimensional U(2) Lie algebraic model, have been successfully applied to calculate the fundamental and overtone vibrational frequencies of cyclobutane-d8 with high accuracy. researchgate.net These calculations not only reproduce experimental values but also allow for the prediction of combination bands, providing a comprehensive picture of the molecule's vibrational landscape.

The following table presents a selection of calculated fundamental vibrational frequencies for cyclobutane-d8, showcasing the level of detail that can be achieved through computational spectroscopy.

Symmetry SpeciesVibrational ModeCalculated Frequency (cm⁻¹)
A1CD₂ stretch2135
A1Ring deformation850
B1Ring puckering120
B2CD₂ wag1050
ECD₂ stretch2145
ECH₂ rock750

Data is illustrative and compiled from various sources on cyclobutane-d8 vibrational analysis.

Synthetic Applications and Chemical Biology Relevance

Role as Versatile Building Blocks in Complex Molecule Synthesis

Cyclobutane (B1203170) derivatives are valued as versatile starting materials in organic synthesis. Their unique four-membered ring structure can be strategically cleaved or rearranged under various conditions—such as acid, base, heat, or metal catalysis—to yield intricate molecular structures. researchgate.net This potential allows them to serve as precursors to a wide array of more complex molecules. However, specific examples detailing the utility of 1-(Naphthalen-2-yl)cyclobutan-1-ol in this capacity are not specifically described in published research.

Construction of Advanced Carbocyclic and Heterocyclic Architectures

The construction of diverse carbocyclic and heterocyclic scaffolds is a central theme in organic chemistry. While cyclobutane derivatives are known to participate in these transformations, the application of this compound to these specific synthetic targets has not been reported.

Access to Benzazepines and Quinolines from Cyclobutanols

The synthesis of nitrogen-containing heterocycles such as benzazepines and quinolines is of significant interest due to their prevalence in pharmaceuticals and biologically active compounds. Established methods for quinoline (B57606) synthesis include the Friedländer synthesis, which involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a methylene (B1212753) group alpha to a carbonyl. rsc.org Other modern approaches involve the electrophilic cyclization of alkynes. nih.gov There are no documented methods that utilize this compound as a precursor for the synthesis of either benzazepines or quinolines.

Derivation of Carbazole and Naphthol Core Structures

Carbazole and naphthol moieties are important structural motifs in materials science and medicinal chemistry. Efficient syntheses of carbazoles have been developed, for example, through the platinum-catalyzed cyclization of 1-(indol-2-yl)-2,3-allenols. nih.gov Similarly, various methods exist for the synthesis of substituted 2-naphthols, often involving electrophilic cyclization or sulfonation of naphthalene (B1677914) followed by alkali fusion. nih.govnih.gov The derivation of these core structures from this compound is not reported.

Formation of Spirocyclic Indoline (B122111) Derivatives

Spirocyclic indolines represent a complex and synthetically challenging class of compounds. Recent advances have shown that spiro[cyclobutane-1,1′-indenes] tethered with an indolyl group can be synthesized through cascade reactions of specific indoles with alkynyl cyclobutanols. acs.org This highlights the potential of cyclobutane scaffolds in constructing spirocycles. However, there is no evidence to suggest that this compound has been employed in similar strategies to form spirocyclic indoline derivatives.

Applications in Total Synthesis of Natural Products

The total synthesis of natural products is a powerful driver for the development of new synthetic methodologies. While natural products containing cyclobutane rings or naphthalene cores are known targets of total synthesis, a literature search reveals no instances where this compound has been used as a key intermediate or building block in the synthesis of any natural product. nih.govrsc.org

Development of Pharmaceutically Relevant Scaffolds

The rigid and three-dimensional nature of the cyclobutane ring makes it an attractive scaffold in medicinal chemistry. Its incorporation into drug candidates can significantly influence their pharmacological properties. nih.govvilniustech.lt

Cyclobutane as a Conformationally Restricted Isostere for Aromatic Systems

The cyclobutane ring is increasingly utilized as a conformationally restricted isostere for aromatic systems in drug design. nih.govvilniustech.lt Replacing a planar phenyl group with a puckered cyclobutane ring can enhance binding affinities to target proteins by providing a better spatial arrangement. nih.govru.nl This substitution also tends to increase water solubility and lower melting points, which are desirable characteristics for lead compounds in drug development. nih.gov The inherent three-dimensionality of the cyclobutane scaffold offers unique opportunities in medicinal chemistry that are still under-explored compared to more common motifs. nih.govnih.gov

The use of cyclobutane as a bioisostere for aromatic rings has been shown to improve the physicochemical properties of drug candidates. nih.govscite.ai For instance, replacing flexible linkers with 1,3-disubstituted cyclobutanes can limit the number of possible conformations, reducing the entropic penalty upon binding to a biological target. nih.gov This conformational restriction can also shield metabolically susceptible sites within a molecule, thereby enhancing its metabolic stability. nih.gov

Efficient Construction of Chiral Quaternary Carbon Centers

The synthesis of molecules containing all-carbon quaternary stereocenters, particularly those incorporating small rings like cyclobutane, presents a significant synthetic challenge. chemrxiv.org These chiral centers are crucial components of many biologically active compounds. The development of efficient methods for their construction is an active area of research.

Recent advancements have demonstrated the use of titanacyclobutane intermediates to construct functionalized all-carbon quaternary centers from ketones, providing streamlined access to azaspiro[3.n]alkanes, which are valuable in drug discovery. chemrxiv.org Other strategies involve copper-catalyzed asymmetric conjugate additions to create chiral quaternary centers bearing both methyl and trifluoromethyl groups with high enantioselectivity. acs.org Furthermore, biocatalytic methods using ene-reductases have been employed for the asymmetric synthesis of chiral 4,4-disubstituted 2-cyclohexenones, generating quaternary stereocenters with excellent enantioselectivity. acs.org The ability to control the stereochemistry of these complex centers is critical for developing potent and selective therapeutics.

Integration into Supramolecular Chemistry and Materials Science

The naphthalene-cyclobutane framework is a valuable building block in supramolecular chemistry and materials science due to the unique photochemical and host-guest properties of its constituent parts.

Solid-State Photoreactions and Crystal Engineering involving Naphthalene-Cyclobutane Frameworks

Solid-state [2+2] photocycloaddition reactions are a powerful tool for the synthesis of cyclobutane rings. nih.gov The photochemical reactivity of olefins in the solid state can be controlled through crystal engineering, allowing for the regio- and stereoselective formation of cyclobutane products. nih.govnih.gov This approach has been used to construct complex cyclobutane systems with multiple substituents. nih.gov

The photochemistry of cyclobutanone (B123998) itself has been a subject of interest, with studies exploring its photoinduced processes and ground-state dynamics following excitation. aip.org The high ring strain of the cyclobutane ring influences its photochemical behavior. aip.org In the context of naphthalene-containing systems, the naphthalene moiety can act as a photosensitizer or participate directly in photochemical reactions, leading to the formation of unique cyclobutane-containing architectures.

Supramolecular Templating for Controlled Chemical Transformations

Supramolecular templating utilizes non-covalent interactions to pre-organize reactants, thereby controlling the outcome of a chemical reaction. In the solid state, the principles of crystal engineering can be applied to align molecules for specific photoreactions. For example, co-crystallization of different olefins can lead to the formation of specific cyclobutane products upon UV irradiation. nih.gov This method allows for the quantitative formation of chiral cyclobutanes without the need for purification. nih.gov

Host-Guest Chemistry with Naphthalene Derivatives in Supramolecular Assemblies

The naphthalene unit is a well-known component in host-guest chemistry, capable of participating in π-π stacking and other non-covalent interactions. nih.gov Acyclic and macrocyclic hosts containing naphthalene moieties have been synthesized and their ability to bind various guest molecules has been investigated. nih.govfrontiersin.org For instance, acyclic pillar[n]naphthalenes have shown good host-guest properties towards organic ammonium (B1175870) cations. nih.govfrontiersin.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(Naphthalen-2-yl)cyclobutan-1-ol with high purity and yield?

  • Methodological Answer : The compound can be synthesized via base-catalyzed aldol-like condensation between naphthalene-2-carbaldehyde and cyclobutanone. Potassium tert-butoxide in tetrahydrofuran (THF) under an inert atmosphere (argon/nitrogen) at 0–5°C minimizes side reactions like oxidation. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) typically yields >85% purity. Monitoring with thin-layer chromatography (TLC) ensures reaction termination at optimal conversion .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identifies proton environments (e.g., cyclobutanol OH at δ 2.1–2.5 ppm; naphthyl aromatic protons at δ 7.2–8.3 ppm).
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (C₁₄H₁₄O).
  • X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks if crystalline .

Q. How can researchers mitigate competing side reactions (e.g., oxidation or ring-opening) during synthesis?

  • Methodological Answer :

  • Temperature Control : Maintain 0–5°C during base addition to suppress exothermic side reactions.
  • Anhydrous Conditions : Use dry solvents (e.g., THF) and molecular sieves to prevent hydrolysis.
  • Chelating Agents : Add 18-crown-6 to stabilize alkoxide intermediates.
  • Inert Atmosphere : Argon/nitrogen prevents oxidation of sensitive functional groups .

Advanced Research Questions

Q. What computational strategies predict regioselectivity in electrophilic substitution reactions of derivatives?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate Fukui indices (B3LYP/6-311++G**) to map electron-rich sites for electrophilic attack.
  • Molecular Dynamics (MD) : Simulate steric effects using AMBER force fields for bulky substituents.
  • Validation : Compare computational predictions with experimental halogenation outcomes (e.g., bromination at C4 vs. C6 of naphthyl group) .

Q. How to resolve contradictions between theoretical and experimental hydrogen-bonding data in crystalline forms?

  • Methodological Answer :

  • Variable-Temperature XRD : Conduct at 100–300 K to assess thermal motion effects on hydrogen bond lengths.
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (CrystalExplorer software).
  • DFT Optimization : Compare gas-phase hydrogen bond geometries with crystallographic data to isolate packing-force influences .

Q. What experimental designs evaluate enantioselectivity when using the compound as a chiral building block?

  • Methodological Answer :

  • Chiral Chromatography : Use chiral HPLC (e.g., Chiralpak IA column) to determine enantiomeric excess (ee).
  • Circular Dichroism (CD) : Correlate absolute configuration with optical activity.
  • Kinetic Resolution : Test chiral catalysts (e.g., BINOL-phosphoric acids) in asymmetric alkylation reactions.
  • Dynamic NMR : Detect diastereomeric intermediates in low-temperature studies .

Key Notes on Data Contradictions

  • Spectral Discrepancies : If NMR signals conflict with computational predictions, re-examine solvent effects (e.g., CDCl₃ vs. DMSO-d₆) or tautomeric equilibria using 2D-COSY and NOESY .
  • Biological Activity Variability : Control for stereochemical purity in bioassays; impure enantiomers may yield conflicting results .

Safety and Handling

  • Toxicological Precautions : Refer to naphthalene derivative guidelines (e.g., avoid dermal exposure; use fume hoods) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.